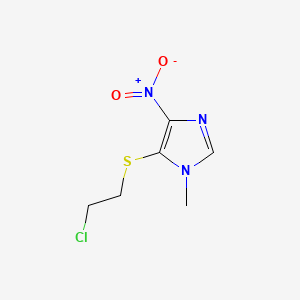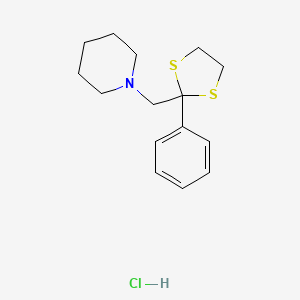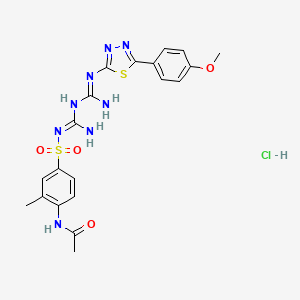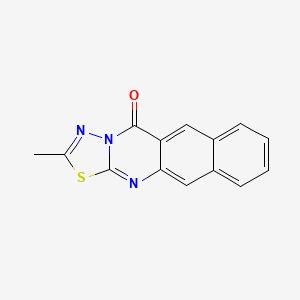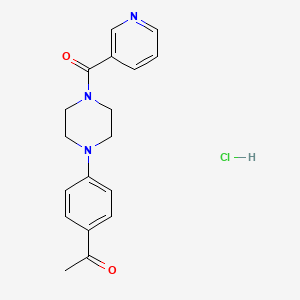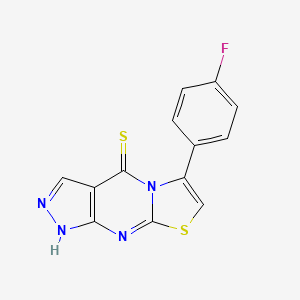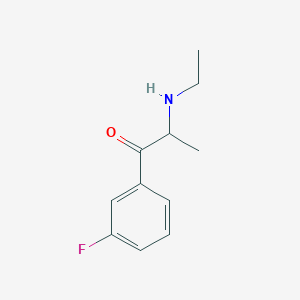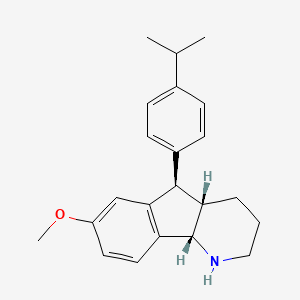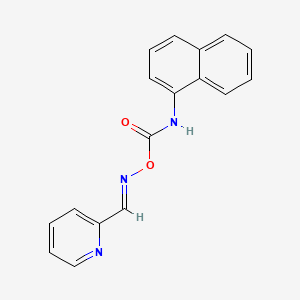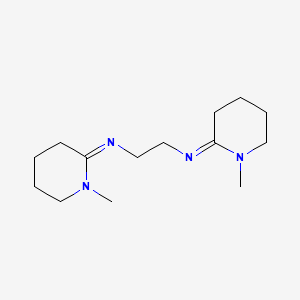
N,N'-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two piperidinylidene groups attached to an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine typically involves the reaction of 1-methyl-2-piperidone with 1,2-ethanediamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.
Scientific Research Applications
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine
- N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine
Uniqueness
N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-ethanediamine is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84859-12-1 |
|---|---|
Molecular Formula |
C14H26N4 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-methyl-N-[2-[(1-methylpiperidin-2-ylidene)amino]ethyl]piperidin-2-imine |
InChI |
InChI=1S/C14H26N4/c1-17-11-5-3-7-13(17)15-9-10-16-14-8-4-6-12-18(14)2/h3-12H2,1-2H3 |
InChI Key |
XGKUPNKNFIUUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=NCCN=C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


